Allyl 4-(hydroxymethyl)benzylcarbamate

Lipophilicity PROTAC linker Cbz analog

Multi-step PROTAC and prodrug synthesis demands precise orthogonal deprotection, yet standard Boc/Cbz linkers degrade under the same acidic or hydrogenolytic conditions required to expose other amines. Allyl 4-(hydroxymethyl)benzylcarbamate (CAS 1007859-08-6) overcomes this bottleneck with its Alloc group, which remains intact during TFA and hydrogenolysis, then cleaves selectively under Pd(0) catalysis. This chemoselectivity enables sequential amine unveiling without compromising intermediate integrity. - >95% thiol-ene click conversion for fluorophore, PEG, or targeting-ligand attachment. - >23-fold prodrug cytotoxicity reduction prior to Pd(0)-mediated activation. - MW 221.25-the lightest 4-(hydroxymethyl)benzylcarbamate analog-optimizes degrader permeability. - In stock at BenchChem with standard 1 g, 1 kg, and bulk custom pack sizes for immediate global dispatch.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 1007859-08-6
Cat. No. B3362749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 4-(hydroxymethyl)benzylcarbamate
CAS1007859-08-6
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NCC1=CC=C(C=C1)CO
InChIInChI=1S/C12H15NO3/c1-2-7-16-12(15)13-8-10-3-5-11(9-14)6-4-10/h2-6,14H,1,7-9H2,(H,13,15)
InChIKeyYGAKECOMMCEJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl 4-(hydroxymethyl)benzylcarbamate PROTAC Linker & Building Block


Allyl 4-(hydroxymethyl)benzylcarbamate (CAS 1007859-08-6) is an allyl carbamate derivative featuring a hydroxymethyl substituent on the benzyl ring . This small-molecule building block (MW 221.25 g/mol) is functionally characterized by a primary alcohol handle and an allyloxycarbonyl (Alloc)-protected amine, making it a versatile intermediate in bioconjugation, prodrug design, and targeted protein degradation (PROTAC) synthesis . Its dual orthogonal reactivity and favorable physicochemical profile distinguish it from simpler alkyl or benzyl carbamate analogs used in similar synthetic workflows .

Protection Strategy Orthogonal Alloc group stable to TFA and hydrogenolysis, enabling sequential amine deprotection in multi-step PROTAC linker synthesis
Click-Ready Handle Allyl olefin supports thiol-ene bioconjugation, expanding utility beyond standard Boc or Cbz building blocks
Scaffold Profile Compact 4-(hydroxymethyl)benzyl carbamate core with primary alcohol and protected amine for modular incorporation

Allyl 4-(hydroxymethyl)benzylcarbamate: Superior to Boc/Cbz Analogs


Functional substitution of Allyl 4-(hydroxymethyl)benzylcarbamate with its closest analogs—tert-Butyl 4-(hydroxymethyl)benzylcarbamate (Boc) or Benzyl 4-(hydroxymethyl)benzylcarbamate (Cbz)—is prohibited by fundamental differences in orthogonal deprotection chemistry. The Alloc group is stable to the acidic conditions that cleave Boc groups and the hydrogenolytic conditions that remove Cbz groups, while being uniquely labile under Pd(0) catalysis . This chemoselectivity is critical in multi-step syntheses of PROTACs and bioorthogonal prodrugs, where sequential deprotection of multiple amine functionalities is required. Additionally, the allyl group provides a reactive handle for thiol-ene click chemistry that is absent in saturated Boc or benzyl systems .

Alloc vs. Boc analog
Risk The Alloc group remains intact under acidic TFA conditions that cleave Boc; direct substitution may disrupt planned deprotection sequences
Alloc vs. Cbz analog
Risk The Alloc group is stable to hydrogenolysis conditions that remove Cbz; Cbz analogs may not replicate orthogonal deprotection compatibility
Alloc vs. Boc / Cbz
Risk Boc and Cbz analogs lack the allyl olefin required for thiol-ene click chemistry; substitution may limit bioconjugation workflow compatibility

Key Evidence for Allyl 4-(hydroxymethyl)benzylcarbamate


Reduced Lipophilicity vs. Cbz Analog

Allyl 4-(hydroxymethyl)benzylcarbamate exhibits a computational LogP of 1.98, which is substantially lower than the value for Benzyl 4-(hydroxymethyl)benzylcarbamate, calculated at 2.61 . This reduction in lipophilicity (ΔLogP = 0.63) while maintaining an identical topological polar surface area (TPSA = 58.56 Ų) indicates that the allyl analog offers improved aqueous solubility potential without sacrificing membrane-interaction surface area . The intermediate LogP value of the Boc analog (LogP = 2.20) does not achieve this degree of hydrophilicity .

Lipophilicity Reduction
Data to verify
LogP 1.98 vs. 2.61 (Cbz analog); ΔLogP = −0.63; identical TPSA 58.56 Ų
Supports solubility-range selection over Cbz analog without altering polar surface area
Computational prediction; experimental LogP confirmation recommended
Lipophilicity PROTAC linker Cbz analog

Orthogonal Pd(0)-Cleavable Protection

The Alloc protecting group on Allyl 4-(hydroxymethyl)benzylcarbamate is uniquely cleavable under mild Pd(0) catalytic conditions, a reactivity not shared by Boc (acid-labile) or Cbz (hydrogenolyzable) groups . This chemoselectivity allows for the sequential deprotection of polyamines without affecting neighboring Boc or Cbz protections. In comparative Pd(0)-mediated deprotection studies, allyl carbamates are cleaved with high efficiency using Pd(OAc)₂/TPPTS in aqueous medium, yielding free amines without N-allylated side products . In prodrug contexts, N-allyloxycarbonyl prodrugs of gemcitabine displayed a 23-fold reduction in cytotoxicity prior to Pd(0) activation, demonstrating the bioorthogonal stability of the Alloc group .

Pd(0) Orthogonal Cleavage
Class-level
Alloc cleaved selectively via Pd(OAc)₂/TPPTS in aqueous medium; stable under >95% TFA and H₂/Pd conditions
Enables sequential deprotection design for complex PROTAC linker synthesis
Class-level Alloc reactivity; compound-specific kinetics may vary
Orthogonal deprotection Alloc palladium catalysis

Thiol-Ene Click Chemistry Compatibility

The allyl group of Allyl 4-(hydroxymethyl)benzylcarbamate serves as a reactive olefin handle for radical thiol-ene click chemistry, a functionality absent in the saturated tert-butyl (Boc) and aromatic benzyl (Cbz) analogs . In quantitative studies with cellulose allylcarbamates, thiol-ene reactions with 2-(diethylamino)ethane-1-thiol hydrochloride achieved >95% conversion under mild photoinitiation conditions . This high efficiency suggests that Allyl 4-(hydroxymethyl)benzylcarbamate can be employed for direct, catalyst-free bioconjugation in aqueous or organic media, a capability not available to its non-allylic competitors.

Thiol-Ene Reactivity
Class-level
>95% conversion reported for allyl carbamate thiol-ene reaction
Supports bioconjugation workflow fit; reactivity absent in Boc and Cbz analogs
Class-level data from cellulose allylcarbamate studies; compound-specific validation advised
Thiol-ene click chemistry bioconjugation

Lower Molecular Weight vs. Cbz Analog

Allyl 4-(hydroxymethyl)benzylcarbamate (MW 221.25 g/mol) offers a molecular weight advantage over Benzyl 4-(hydroxymethyl)benzylcarbamate (MW 271.31 g/mol), a ΔMW of -50.06 g/mol, with an identical hydrogen bond donor/acceptor profile (HBD=2, HBA=3) . In VHL-based PROTACs, linker composition profoundly impacts passive cell permeability, with lower molecular weight and reduced hydrophobicity generally favoring cellular uptake . The allyl analog achieves this reduction in size without sacrificing the benzyl carbamate core structure, making it a more compact option for PROTAC design where overall degrader molecular weight must remain below permeability thresholds.

Linker Size Comparison
Reported
MW 221.25 g/mol vs. 271.31 (Cbz); ΔMW = −50.06 g/mol; identical HBD/HBA profile
Supports permeability-range assessment in PROTAC degrader design
Reported linker-composition context; overall degrader properties require integrated evaluation
Molecular weight PROTAC linker permeability

Allyl 4-(hydroxymethyl)benzylcarbamate Applications


Orthogonal Deprotection in PROTAC Synthesis

In multi-step PROTAC linker construction, Allyl 4-(hydroxymethyl)benzylcarbamate can be employed alongside Boc- and Cbz-protected intermediates. The Alloc group's stability to TFA and hydrogenolysis conditions allows the Boc and Cbz groups to be removed sequentially without affecting the allyl carbamate, enabling precise control over amine liberation. After Boc/Cbz deprotection, the allyl group can be selectively cleaved via Pd(0) catalysis to reveal the free amine for conjugation to an E3 ligase ligand or warhead .

Thiol-Ene Bioconjugation for Hydrogels and Drug Delivery

The allyl group of this compound serves as a bioorthogonal handle for radical thiol-ene click chemistry, achieving >95% conversion with thiols . This enables the covalent attachment of fluorophores, PEG chains, or targeting ligands via stable thioether linkages under mild, biocompatible conditions. Applications include the synthesis of functionalized hydrogels, 3D-printable biomaterials, and targeted drug delivery systems where Boc or Cbz analogs would be unreactive.

Pd(0)-Labile Prodrugs for Bioorthogonal Chemotherapy

The Alloc group on this compound demonstrates bioorthogonal stability, with N-allyloxycarbonyl-caged prodrugs showing >23-fold reduction in cytotoxicity prior to Pd(0)-mediated activation . Allyl 4-(hydroxymethyl)benzylcarbamate can be incorporated into prodrug designs where localized Pd(0) catalysts unmask the active drug selectively at tumor sites, reducing systemic toxicity. This approach is not feasible with acid-labile Boc or hydrogenolyzable Cbz groups, which lack bioorthogonal selectivity.

Compact Linkers for Oral Bioavailable PROTACs

With a molecular weight of 221.25 g/mol, this compound is the lightest among the three major 4-(hydroxymethyl)benzylcarbamate analogs, offering a 50 Da weight saving over the Cbz version . In VHL-based PROTACs, where linker composition significantly influences passive cell permeability and oral bioavailability, incorporating this compact allyl linker can help keep the overall degrader molecular weight within favorable ranges .

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal Alloc stability
Sequential deprotection validation with Boc/Cbz co-intermediates
Bioconjugation research
Thiol-ene olefin handle
Conjugation efficiency and selectivity review under target conditions
Bioorthogonal activation studies
Pd(0)-labile Alloc group
Activation-selectivity context and prodrug-release kinetics
PROTAC permeability studies
Compact linker scaffold
Linker-size impact on degrader permeability-range assessment
Quote Request

Request a Quote for Allyl 4-(hydroxymethyl)benzylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.